3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is an organic compound characterized by a cyclopropylmethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethyl and ethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a 1,3-diketone can form the pyrazole ring, which is then functionalized with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to optimize the synthesis. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyrazole ring.
4-ethyl-1-methyl-1H-pyrazole: Contains the pyrazole ring with ethyl and methyl substituents but lacks the cyclopropylmethyl group.
Uniqueness
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the cyclopropylmethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-3-8-9(6-7-4-5-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3 |
InChI Key |
QXHCUBAFJZCLKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1CC2CC2)C)N |
Origin of Product |
United States |
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